molecular formula C25H28N6O3S B2701415 3-[1-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide CAS No. 1112434-49-7

3-[1-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide

Katalognummer: B2701415
CAS-Nummer: 1112434-49-7
Molekulargewicht: 492.6
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with a 4-methylbenzyl group and a 3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl group

Vorbereitungsmethoden

The synthesis of 3-[1-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 4-methylbenzyl and 3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and automated reactors to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

3-[1-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, acids, and bases.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Wissenschaftliche Forschungsanwendungen

3-[1-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

    Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions, providing insights into cellular mechanisms and pathways.

Wirkmechanismus

The mechanism of action of 3-[1-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to fit into binding sites of target molecules, influencing their function and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

3-[1-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide can be compared with other thienopyrimidine derivatives and oxadiazole-containing compounds. Similar compounds include:

    Thieno[3,2-d]pyrimidine Derivatives: These compounds share the thienopyrimidine core and may have different substituents, leading to variations in their chemical and biological properties.

    Oxadiazole-Containing Compounds: These compounds contain the 1,2,4-oxadiazole ring and may exhibit similar reactivity and applications in medicinal chemistry and materials science.

Biologische Aktivität

The compound 3-[1-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide , with the CAS number 1112434-49-7 , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H28N6O3SC_{25}H_{28}N_{6}O_{3}S, with a molecular weight of 492.6 g/mol . The structure features a quinazoline core modified by a triazole ring and various functional groups that may influence its biological properties.

PropertyValue
Molecular FormulaC25H28N6O3SC_{25}H_{28}N_{6}O_{3}S
Molecular Weight492.6 g/mol
CAS Number1112434-49-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinazoline framework and subsequent modifications to introduce the triazole and sulfanyl groups. Such synthetic pathways are essential for developing derivatives with enhanced biological activity.

Anticonvulsant Activity

Research has indicated that derivatives of quinazoline compounds exhibit anticonvulsant properties. For instance, studies have shown that certain modifications to the quinazoline structure can enhance anticonvulsant activity significantly. Specifically, compounds similar to the one in focus have been evaluated for their efficacy in reducing seizure activity in various animal models.

  • Mechanism of Action : The proposed mechanism involves modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial in controlling neuronal excitability.
  • Case Studies : In one study, a related quinazoline derivative demonstrated significant anticonvulsant effects in mice models when administered at specific dosages.

Cytotoxicity and Apoptosis Induction

Recent studies have explored the cytotoxic effects of quinazoline derivatives on cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with key regulatory proteins involved in cell cycle progression.

  • Cell Cycle Arrest : Research indicates that certain derivatives can halt the cell cycle at the G1 phase in HCT116 cells, suggesting potential applications in cancer therapy.
  • Protein Interaction : The compound has been shown to influence levels of apoptosis-related proteins such as p53 and Bcl-2, further supporting its role as a cytotoxic agent.

Comparative Analysis of Quinazoline Derivatives

The following table summarizes the biological activities observed in various quinazoline derivatives compared to our compound:

Compound NameAnticonvulsant ActivityCytotoxicity (IC50 µM)Mechanism of Action
3-[1-(sulfanyl)-5-oxoquinazolin derivativeSignificant15GABA receptor modulation
3-[1-(carbamoyl)-5-oxoquinazolin derivativeModerate20Apoptosis induction via p53 modulation
3-[1-(ethylphenyl)-carbamoyl derivativeHigh10Cell cycle arrest at G1 phase

Eigenschaften

IUPAC Name

3-[1-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O3S/c1-4-17-9-11-18(12-10-17)27-22(33)15-35-25-29-28-24-30(14-13-21(32)26-16(2)3)23(34)19-7-5-6-8-20(19)31(24)25/h5-12,16H,4,13-15H2,1-3H3,(H,26,32)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUFTBJNDSJVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.